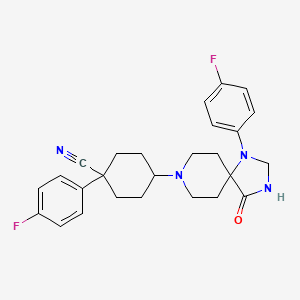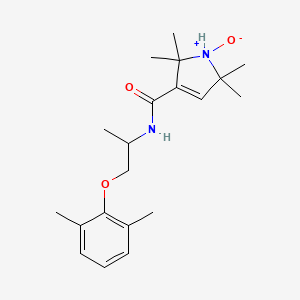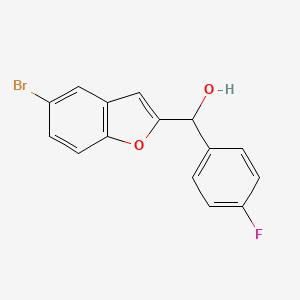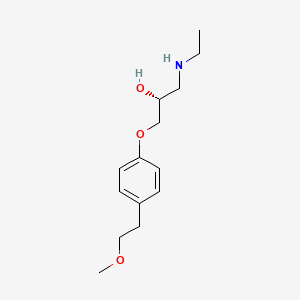
2-Propanol, 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol . This compound is characterized by its molecular formula C14H23NO3 and is recognized for its specific stereochemistry, denoted as ®- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol typically involves the reaction of 1-ethylamino-2-propanol with 4-(2-methoxyethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using or to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanols.
Applications De Recherche Scientifique
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethylamino-3-(4-(2-hydroxyethyl)phenoxy)propan-2-ol
- 1-ethylamino-3-(4-(2-ethoxyethyl)phenoxy)propan-2-ol
- 1-ethylamino-3-(4-(2-propoxyethyl)phenoxy)propan-2-ol
Uniqueness
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is unique due to its specific methoxyethyl group , which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propriétés
Numéro CAS |
95586-78-0 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
(2R)-1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3/t13-/m1/s1 |
Clé InChI |
HYRRKPFGZHWUPQ-CYBMUJFWSA-N |
SMILES isomérique |
CCNC[C@H](COC1=CC=C(C=C1)CCOC)O |
SMILES canonique |
CCNCC(COC1=CC=C(C=C1)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



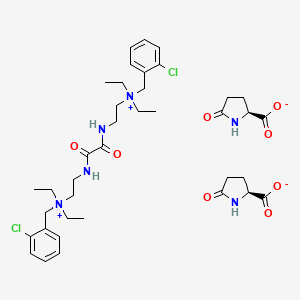
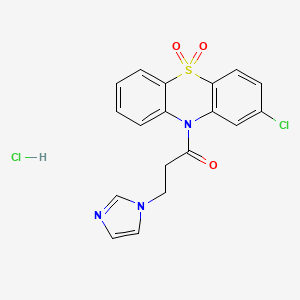


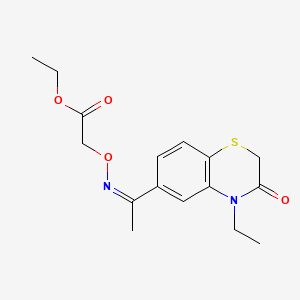
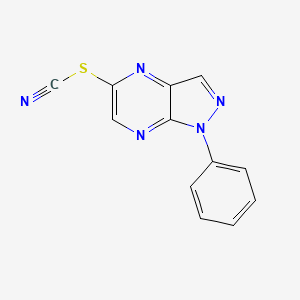
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

